molecular formula C21H27IOSi B12563104 Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane CAS No. 192504-22-6

Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane

Cat. No.: B12563104
CAS No.: 192504-22-6
M. Wt: 450.4 g/mol
InChI Key: CDZUIQOMPNTUFX-UHFFFAOYSA-N
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Description

Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodopentene moiety, and a diphenylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane typically involves the reaction of diphenylsilane with tert-butyl[(5-iodopent-4-EN-1-YL)oxy]chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodopentene moiety can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The double bond in the pentene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas are common.

Major Products

    Substitution: Products include azido, cyano, or other substituted derivatives.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding alkane derivative.

Scientific Research Applications

Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The iodopentene moiety allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(5-bromopent-4-EN-1-YL)oxy]diphenylsilane
  • Tert-butyl[(5-chloropent-4-EN-1-YL)oxy]diphenylsilane
  • Tert-butyl[(5-fluoropent-4-EN-1-YL)oxy]diphenylsilane

Uniqueness

Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing unique opportunities for further functionalization .

Properties

CAS No.

192504-22-6

Molecular Formula

C21H27IOSi

Molecular Weight

450.4 g/mol

IUPAC Name

tert-butyl-(5-iodopent-4-enoxy)-diphenylsilane

InChI

InChI=1S/C21H27IOSi/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-11,13-17H,6,12,18H2,1-3H3

InChI Key

CDZUIQOMPNTUFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CI

Origin of Product

United States

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